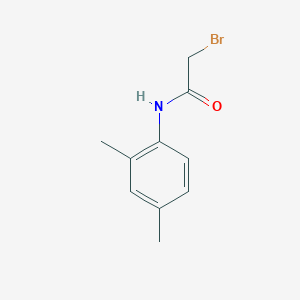

2-bromo-N-(2,4-dimethylphenyl)acetamide

Overview

Description

The compound "2-bromo-N-(2,4-dimethylphenyl)acetamide" is a brominated acetamide with potential applications in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and investigated, providing insights into the behavior and properties that could be extrapolated to "2-bromo-N-(2,4-dimethylphenyl)acetamide".

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, typically involves the acylation of aromatic amines with chloroacetyl chloride or bromoacetyl bromide followed by various substitution reactions. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the reaction of 4-bromophenylamine with an acyl chloride to introduce the acetamide group . Similarly, the synthesis of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide involves the acylation of 2,4-dimethylphenylamine . These methods could be adapted to synthesize "2-bromo-N-(2,4-dimethylphenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

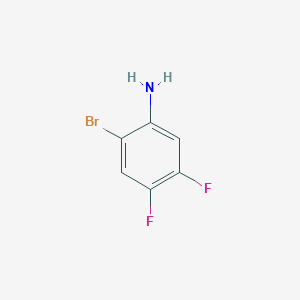

The molecular structure of related acetamides has been analyzed using various spectroscopic techniques and computational methods. For example, the optimized molecular structure and vibrational frequencies of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been investigated using FT-IR and computational studies . The dihedral angles and planarity of the aromatic rings in relation to the acetamide group have been determined, as seen in the structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide . These analyses provide a foundation for understanding the molecular geometry of "2-bromo-N-(2,4-dimethylphenyl)acetamide".

Chemical Reactions Analysis

The reactivity of brominated acetamides can be complex, involving various pathways such as nucleophilic substitution reactions. The reaction of 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide with sodium methoxide is an example of a radical-anion radical chain mechanism . This suggests that "2-bromo-N-(2,4-dimethylphenyl)acetamide" could also undergo similar radical-based reactions, potentially leading to interesting derivatives and reaction products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine can affect the electron density distribution within the molecule, as indicated by HOMO and LUMO analysis . The hyperpolarizability and non-linear optical (NLO) properties of these compounds are also of interest, suggesting potential applications in materials science . The antimicrobial and anticonvulsant activities of related acetamides have been reported, indicating the biological relevance of these compounds . The stability and electronic interactions within the molecules have been studied using natural bond orbital (NBO) analysis, providing insights into their chemical behavior .

Scientific Research Applications

Chemical Synthesis and Structure

Synthesis and Structural Study : 2-bromo-N-(2,4-dimethylphenyl)acetamide has been utilized in the synthesis of various organic compounds. For instance, its reaction with 2-iodo-2,4-dimethylaniline, followed by treatment with acetyl bromide or 4-nitrobenzoyl chloride, led to the formation of specific acetamide derivatives. These derivatives were subjected to further reactions, like heating with palladium(II) acetate, to achieve heterocyclization (Skladchikov, Suponitskii, & Gataullin, 2013).

Crystal Structure Analysis : The compound has been studied for its crystal structure, which provides insights into its molecular conformation and potential interactions. Such analysis is critical in understanding the compound's chemical properties and potential applications (Park, Park, Lee, & Kim, 1995).

Biological Applications

- Radioligand Synthesis : It has been explored for the synthesis of radioligands like [11C]R116301, a potent positron emission tomography (PET) ligand. This ligand is valuable for investigating central neurokinin(1) receptors, indicating its potential application in neuroscientific research and diagnostics (D. Mey et al., 2005).

Chemical Reaction Mechanisms

- Understanding Reaction Mechanisms : The compound has been used in studies to understand specific chemical reaction mechanisms, such as radical-anion radical chain processes. These studies are fundamental in organic chemistry, providing insights into reaction pathways and molecular interactions (Simig & Lempert, 1979).

Miscellaneous Applications

Other Chemical Syntheses : It has been used in various other chemical syntheses, such as the production of heterocyclic compounds. This demonstrates its versatility as a reagent in organic synthesis (Kametani, Ohsawa, & Ihara, 1981).

Agricultural Applications : Some studies have explored its derivatives, such as chloroacetamide herbicides, for agricultural applications, particularly in controlling grasses and weeds (Weisshaar & Böger, 1989).

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWPKNUTPOHFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462695 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethylphenyl)acetamide | |

CAS RN |

255909-04-7 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

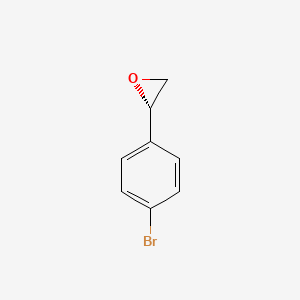

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

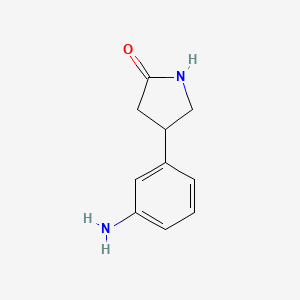

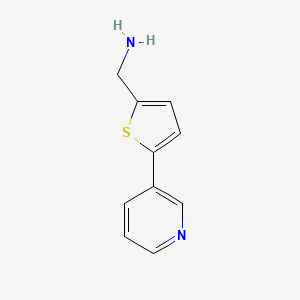

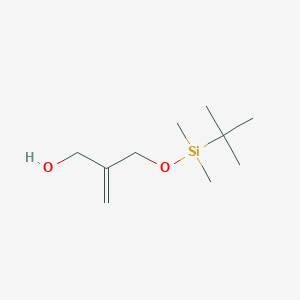

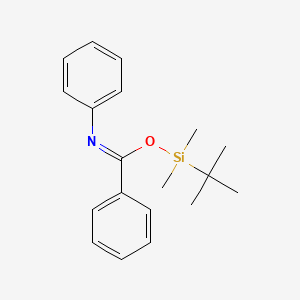

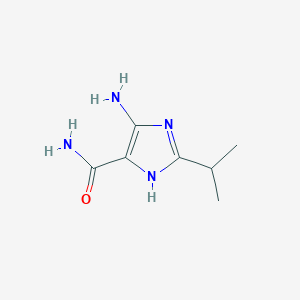

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)